molecular formula C15H10F6N2S B12124287 Thiourea, N,N'-bis[(trifluoromethyl)phenyl]- CAS No. 94836-65-4

Thiourea, N,N'-bis[(trifluoromethyl)phenyl]-

Cat. No.: B12124287
CAS No.: 94836-65-4
M. Wt: 364.31 g/mol
InChI Key: YHSJEVWWNLSQDA-UHFFFAOYSA-N
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Description

Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- is a compound known for its significant role in the field of organocatalysis. It is a derivative of thiourea, where the hydrogen atoms are replaced by trifluoromethylphenyl groups. This compound is particularly notable for its ability to activate substrates and stabilize partially developing negative charges through explicit double hydrogen bonding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with an appropriate amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- exerts its effects involves the formation of strong hydrogen bonds with substrates. This interaction stabilizes the transition state and lowers the activation energy of the reaction. The compound acts as a hydrogen-bond donor, facilitating the activation of carbonyls, nitroolefins, and imines . The molecular targets include various functional groups that can participate in hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- is unique due to its high stability and strong hydrogen-bonding ability. These properties make it a versatile catalyst in various organic transformations, distinguishing it from other thiourea derivatives .

Properties

CAS No.

94836-65-4

Molecular Formula

C15H10F6N2S

Molecular Weight

364.31 g/mol

IUPAC Name

1,3-bis[2-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C15H10F6N2S/c16-14(17,18)9-5-1-3-7-11(9)22-13(24)23-12-8-4-2-6-10(12)15(19,20)21/h1-8H,(H2,22,23,24)

InChI Key

YHSJEVWWNLSQDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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